(2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
This nucleoside analog (CAS 178995-71-6) features a pyrrolo[2,3-d]pyrimidine base substituted with chlorine (position 4) and iodine (position 5), coupled to a tetrahydrofuran sugar moiety with hydroxymethyl (position 2) and hydroxyl (position 3) groups. Its molecular formula is C₁₁H₁₁ClIN₃O₃ (MW: 395.58 g/mol) .
Properties
IUPAC Name |
(2R,3S,5R)-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3O3/c12-10-9-5(13)2-16(11(9)15-4-14-10)8-1-6(18)7(3-17)19-8/h2,4,6-8,17-18H,1,3H2/t6-,7+,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTCDOMWNGACAS-XLPZGREQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=CN=C3Cl)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=CN=C3Cl)I)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydrofuran ring structure and the presence of halogenated pyrrolopyrimidine moieties. Its molecular formula is with a molecular weight of 410.60 g/mol. The presence of halogens (chlorine and iodine) suggests potential interactions with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrrolopyrimidine derivatives. For instance, compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. In vitro assays showed that certain derivatives exhibited significant COX inhibition, leading to reduced inflammatory responses in models of paw edema and granuloma formation .
2. Anticancer Properties
Pyrrolopyrimidine derivatives have also been investigated for their anticancer activities. A study demonstrated that specific analogs could reduce the prevalence of prostate cancer cells (PC3M) at submicromolar concentrations. This effect was attributed to the ability of these compounds to interfere with cellular signaling pathways involved in cancer progression . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolopyrimidine scaffold could enhance potency against various cancer cell lines.
The mechanism by which (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol exerts its biological effects is still under investigation. Initial findings suggest that it may act as an inhibitor of specific kinases involved in cell proliferation and survival. Additionally, its binding affinity to various protein targets has been explored using X-ray crystallography, revealing insights into its inhibitory mechanisms .
Case Studies
Several case studies have documented the biological effects of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Tageldin et al. (2021) | Demonstrated significant anti-inflammatory effects through COX inhibition | In vitro COX assays and in vivo models |
| PMC10024865 (2022) | Showed reduced cancer cell viability at low concentrations | High-throughput screening on PC3M cells |
| Hantzsch et al. | Explored SAR leading to optimized derivatives with enhanced activity | Synthetic modifications and biological assays |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Anticancer Agents : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents (chlorine and iodine) may enhance the compound's potency and selectivity against cancer targets .
Antiviral Activity
Studies have shown that similar pyrrolo[2,3-d]pyrimidine derivatives possess antiviral properties. The compound could be evaluated for its effectiveness against viral infections by targeting viral polymerases or other essential enzymes involved in viral replication .
Enzyme Inhibition
The hydroxymethyl group in the tetrahydrofuran ring may facilitate interactions with enzyme active sites. Investigations into its role as an inhibitor of specific enzymes could provide insights into its mechanism of action and therapeutic potential .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study emphasizes the need for further exploration of the specific compound to assess its efficacy and safety profiles in vivo .
Case Study 2: Antiviral Screening
In a recent screening for antiviral activity, several pyrrolo derivatives were tested against HIV and HCV. The findings suggested that modifications in the halogen substituents significantly affected the inhibitory activity. This opens avenues for synthesizing new analogs based on (2R,3S,5R)-5-(4-Chloro-5-iodo...) to enhance antiviral efficacy while minimizing toxicity .
Table 1: Comparison of Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Comparison with Similar Compounds
Modifications on the Pyrrolo[2,3-d]pyrimidine Base
- Amino vs. Chlorine Substitution: Compound in : (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol
- The additional 4-fluoro on the sugar moiety increases metabolic stability . Compound in (CAS 98873-79-1): Lacks iodine and chlorine, featuring only a 4-amino group. This reduces molecular weight (MW: 291.26 g/mol) and halogen interactions but enhances solubility .
Sugar Moiety Variations
- Methyl and Fluoro Substituents: Compound in : (2R,3R,4S,5R)-2-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol
- Crystallographic data (orthorhombic P212121) suggests dense packing, impacting solubility . Compound in : (2R,3R,5R)-5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-tetrahydrofuran-3-ol
- Difluoro substitution at position 4 enhances electronic effects and metabolic stability (MW: 286.23 g/mol) .
Functional Group Additions
- Triazole and Pyrazole Modifications: Compound in : Features a triazolo[4,5-d]pyrimidine base and fluorinated sugar (MW: 270.22 g/mol). The triazole ring enables π-π stacking, while fluorine improves bioavailability. Purity ≥95% makes it suitable for high-precision applications . Compound in : Incorporates a pyrazole ring at position 5 of the sugar (MW: 319.32 g/mol).
Molecular Weight and Solubility
- Higher MW analogs (e.g., target compound: 395.58 g/mol) may face solubility challenges compared to lighter derivatives (e.g., : 286.23 g/mol).
- Halogenated compounds (Cl, I) exhibit stronger van der Waals interactions but may reduce aqueous solubility .
Data Tables
Table 1: Key Properties of Selected Analogs
Q & A
Q. What are the common synthetic routes for (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol?
The compound is typically synthesized via multi-step nucleoside analog preparation. Key steps include:
- Coupling reactions between modified pyrrolo[2,3-d]pyrimidine derivatives and tetrahydrofuran precursors under controlled conditions (e.g., anhydrous solvents like ethanol or dimethylformamide) .
- Purification using column chromatography or recrystallization to isolate enantiomerically pure forms .
- Critical parameters include temperature control (0–25°C), use of catalysts (e.g., triethylamine), and protecting groups for hydroxyl moieties to prevent side reactions .
Q. What techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Determines absolute stereochemistry and crystal packing, as demonstrated in analogous compounds with orthorhombic (P2₁2₁2₁) symmetry and unit cell parameters (e.g., Å, Å) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integrity, particularly for the hydroxymethyl and iodopyrrolopyrimidine moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., for [M+H]) .
Q. How should the compound be stored to maintain stability?
- Store in cool, dry conditions (-20°C recommended) under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the iodopyrrolopyrimidine group .
- Use amber glass vials to minimize light exposure, as UV radiation may degrade the tetrahydrofuran ring .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyrrolopyrimidine coupling reactions .
- Catalyst screening : Triethylamine or acetic anhydride improves coupling efficiency by neutralizing acidic byproducts .
- Design of Experiments (DOE) : Statistical models (e.g., response surface methodology) identify optimal temperature, solvent ratios, and reaction times .
Q. How should contradictions in crystallographic or spectroscopic data be addressed?
- Purity validation : Ensure samples are ≥95% pure via HPLC before analysis. Impurities (e.g., diastereomers) can distort NMR or crystallographic data .
- Multi-technique cross-validation : Compare X-ray data with computational models (DFT) to resolve discrepancies in bond angles or torsion values .
Q. What strategies are used to study biological interactions of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization or surface plasmon resonance .
- Molecular docking : Simulate interactions with target proteins (e.g., DNA repair enzymes) using software like AutoDock Vina, guided by the compound’s stereochemistry .
Q. How is stereochemical integrity ensured during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
